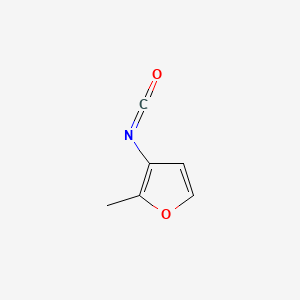

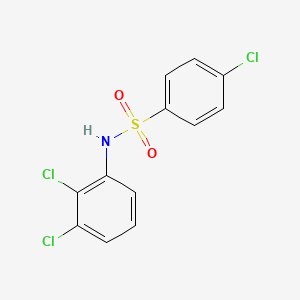

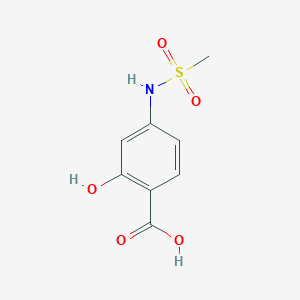

![molecular formula C10H6ClN5 B3431748 3-{7-氯-[1,2,4]三唑并[1,5-a]嘧啶-5-基}吡啶 CAS No. 926232-96-4](/img/structure/B3431748.png)

3-{7-氯-[1,2,4]三唑并[1,5-a]嘧啶-5-基}吡啶

描述

“3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine heterocycle . This heterocycle has been found to be remarkably versatile and has been used in various areas of drug design . The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines, making it a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been reported in the literature . Due to the structural similarities of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle with the purine ring, different studies have investigated 1,2,4-triazolo[1,5-a]pyrimidine derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . For example, the metal-chelating properties of the 1,2,4-triazolo[1,5-a]pyrimidine ring have been exploited to generate candidate treatments for cancer and parasitic diseases .科学研究应用

生物学意义和传感器应用

嘧啶衍生物,包括与指定化合物相似的那些衍生物,因其在有机化学和生物应用中的多功能作用而得到认可。由于这些衍生物能够形成配位键和氢键,因此它们特别以用作光学传感器和在各种生物和医学应用中而闻名。它们用作精美的传感材料,证明了嘧啶基化合物在开发用于生物应用的传感器的意义 (Jindal & Kaur, 2021)。

抗菌活性

具有 1,2,4-三唑和嘧啶支架的化合物,类似于所讨论的化合物,表现出有效的抗菌活性。此类杂化物已被确认为对抗金黄色葡萄球菌的有希望的药剂,对包括耐药形式在内的各种临床重要生物表现出广谱抗菌活性。这突出了该化合物在应对抗生素耐药性挑战方面的潜力 (Li & Zhang, 2021)。

合成和药物化学

在合成和药物化学中,该化合物的相关杂环 N-氧化物衍生物,包括嘧啶和三唑基序,因其作为多功能合成中间体和生物学重要性的作用而备受推崇。这些衍生物已在许多先进的化学和药物开发研究中得到利用,强调了该化合物在药物化学中的相关性和其在药物开发中的潜力 (Li et al., 2019)。

作用机制

Target of Action

The primary target of 3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell proliferation . The compound exerts significant inhibitory activity, with IC50 values in the nanomolar range .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This disruption leads to the arrest of cell proliferation, affecting downstream pathways involved in DNA replication and cell division .

Pharmacokinetics

The compound’s molecular weight of 23164 suggests that it may have favorable absorption and distribution characteristics

Result of Action

The result of the action of 3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine is the significant inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .

未来方向

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Given its versatility and the various biological activities exhibited by its derivatives, it is likely that this scaffold will continue to be a focus of research in the future. Further studies could explore new synthesis methods, investigate additional biological activities, and develop new drugs based on this scaffold .

属性

IUPAC Name |

7-chloro-5-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN5/c11-9-4-8(7-2-1-3-12-5-7)15-10-13-6-14-16(9)10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGWRZJJRJTKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=NC=NN3C(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926232-96-4 | |

| Record name | 3-{7-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

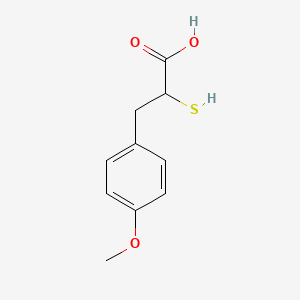

![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3431706.png)

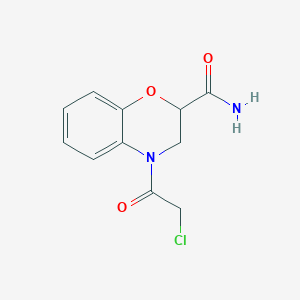

![2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B3431733.png)

![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B3431734.png)

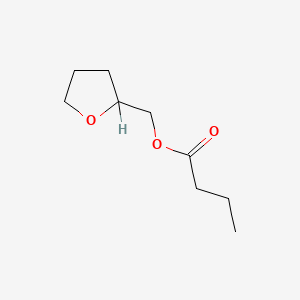

![2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B3431755.png)